3-Azabicyclo[4.1.0]heptan-5-ol
Description
3-Azabicyclo[4.1.0]heptan-5-ol is a bicyclic amine-alcohol compound characterized by a fused cyclohexane-cyclopropane ring system with a nitrogen atom at position 3 and a hydroxyl group at position 5. Its rigid bicyclic structure and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for developing iminosugars and bioactive molecules. Derivatives of this compound, such as tert-butyl-protected variants (e.g., CAS 134575-14-7), are widely used as building blocks in drug discovery due to their stereochemical complexity and ability to modulate pharmacokinetic properties .
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptan-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-7-2-4-1-5(4)6/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDPDLXXWJNFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(CNC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptan-5-ol can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another method includes the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[4.1.0]heptan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-Azabicyclo[4.1.0]heptan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Azabicyclo[4.1.0]heptan-5-ol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
The structural and functional diversity of azabicyclo compounds allows for tailored applications in medicinal chemistry. Below is a detailed comparison of 3-Azabicyclo[4.1.0]heptan-5-ol with analogous bicyclic systems:
Structural Variations in Ring Systems
| Compound Name | Ring System | Key Substituents | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| This compound | [4.1.0] | -OH at C5, -N at C3 | 1895750-46-5* | C₆H₁₁NO | 129.16 |
| 3-Azabicyclo[3.2.0]heptan-6-ol | [3.2.0] | -OH at C6, -N at C3 | 1375065-64-7 | C₆H₁₁NO | 129.16 |
| 6-Oxa-3-azabicyclo[3.1.1]heptane | [3.1.1] | -O- at C6, -N at C3 | Not provided | C₆H₁₁NO | 129.16 |
| 3-Azabicyclo[5.1.0]octan-5-ol | [5.1.0] | -OH at C5, -N at C3 | 1801454-73-8 | C₇H₁₃NO | 143.19 |
| 4-Thia-1-azabicyclo[3.2.0]heptane | [3.2.0] | -S- at C4, -N at C1 | Not provided | C₅H₉NS | 115.20 |
Notes:
- The [5.1.0] system (octane derivative) offers increased conformational flexibility .
- Heteroatom Effects : The 4-thia analog () replaces a carbon with sulfur, altering electronic properties and enhancing stability in acidic environments . The 6-oxa variant () introduces an oxygen atom, which may improve hydrogen-bonding capacity .
Functional Group Modifications
Key Observations :
- Boc-Protected Derivatives (e.g., CAS 2102973-67-9) are favored for their stability in solid-phase synthesis, whereas hydroxymethyl groups () enhance solubility in polar solvents .
- Aryl-Substituted Analogs () exhibit higher purity (>97.5%) due to optimized purification protocols, suggesting advantages in large-scale production .
Pharmacological and Physicochemical Properties
- Crystallinity : The 4-thia-1-azabicyclo[3.2.0]heptane derivative () meets pharmacopeial crystallinity standards, critical for formulation stability .
- Bioactivity : The [5.1.0] octane derivative () is under investigation as a chiral scaffold for kinase inhibitors, leveraging its larger ring for target binding .
- Solubility : Hydroxyl-bearing derivatives (e.g., this compound) demonstrate superior aqueous solubility compared to tert-butyl-protected variants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
